molecular formula C12H17Cl2N3 B2820692 1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride CAS No. 130017-35-5

1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride

Cat. No.: B2820692
CAS No.: 130017-35-5
M. Wt: 274.19
InChI Key: XOLGWORKFXYWIK-UHFFFAOYSA-N
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Description

1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride (CAS 130017-35-5) is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. Its core structure, the 1-(piperidin-4-yl)-1H-benzoimidazole scaffold, is recognized as a novel molecular framework for the development of Nucleotide-binding oligomerization domain, Leucine-rich Repeat and Pyrin domain-containing protein 3 (NLRP3) inflammasome inhibitors . The NLRP3 inflammasome is a critical cytosolic pattern recognition receptor involved in the immune response, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, cardiovascular, and metabolic disorders . Research utilizing this scaffold has demonstrated its ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in stimulated human macrophages, contributing to the investigation of potential therapeutic agents . Furthermore, this chemical scaffold has been investigated in other research areas, including as a starting point for the design of novel c-Myc inhibitors for oncology research . The compound is supplied as the dihydrochloride salt. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

1-piperidin-4-ylbenzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10;;/h1-4,9-10,13H,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLGWORKFXYWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride typically involves the reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of titanium isopropoxide (Ti(OiPr)4) and sodium cyanoborohydride (NaBH3CN). Further alkylation using different alkyl or aryl halides in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields a series of novel compounds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has shown that derivatives of 1-piperidin-4-yl-1H-benzoimidazole dihydrochloride exhibit significant antiviral properties. For instance, studies have identified compounds that demonstrate potent inhibitory effects against the hepatitis C virus (HCV), with effective concentration (EC50) values as low as 0.028 nM for certain derivatives .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various bacterial and fungal strains. Its structural features enhance its pharmacological properties, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of this compound. For example, derivatives have shown promising results in inhibiting nitric oxide production and reducing inflammation in animal models, demonstrating effectiveness comparable to standard anti-inflammatory drugs such as ibuprofen .

Biological Research

Enzyme Inhibition
The compound is being explored for its ability to inhibit specific enzymes involved in various biological pathways. For instance, it has been identified as a potential NLRP3 inflammasome inhibitor, which plays a crucial role in inflammatory responses .

Cellular Mechanisms
Research indicates that this compound can modulate cellular processes such as pyroptosis and IL-1β release, which are critical in inflammatory diseases . The compound's interaction with cellular receptors can alter signaling pathways, leading to significant biological outcomes.

Chemical Synthesis

Reagent in Organic Synthesis
In organic chemistry, this compound serves as a valuable reagent for synthesizing complex molecules. It is utilized in reaction mechanisms to study the formation of new chemical entities and their potential applications.

Material Science

Development of New Materials
The unique properties of this compound allow its incorporation into various materials for enhanced performance. Its application in creating novel polymers and composites is an area of ongoing research, focusing on improving material stability and functionality .

Case Studies and Data Analysis

Application Area Study Reference Key Findings
Antiviral Activity , Compounds show EC50 values as low as 0.028 nM against HCV
Antimicrobial Properties, Effective against multiple bacterial and fungal strains
Anti-inflammatory Effects Comparable efficacy to ibuprofen in reducing inflammation
Enzyme Inhibition , Potential NLRP3 inhibitor with significant biological impact
Organic SynthesisValuable reagent for synthesizing complex molecules

Mechanism of Action

The mechanism of action of 1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary, it is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula* Salt Form Key Substituents/Modifications Notes
This compound (Target Compound) C₁₂H₁₄N₃·2HCl Dihydrochloride None Discontinued; enhanced solubility due to dihydrochloride .
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride C₁₆H₂₂N₃O·HCl Hydrochloride 2-Ethoxyethyl group at 1-position Increased lipophilicity from ethoxyethyl side chain .
4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride C₁₂H₂₀N₃·2HCl Dihydrochloride Imidazole core; cyclopropylmethyl substitution Different heterocycle (imidazole vs. benzimidazole) .
1-(Piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride C₁₄H₁₆F₃N₃·2HCl Dihydrochloride Trifluoromethyl group at 2-position Enhanced metabolic stability via CF₃ group .
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride C₁₁H₁₃N₃·HCl Hydrochloride Benzodiazole core (no fused benzene) Reduced aromaticity compared to benzimidazole .
1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-benzimidazole trihydrochloride C₂₆H₃₈N₄·3HCl Trihydrochloride Complex alkyl and piperidinyl substitutions High molecular weight; potential for multi-target interactions .

*Molecular formulas are inferred from structural data in the evidence; exact values may vary.

Impact of Salt Form

The dihydrochloride salt of the target compound provides superior solubility compared to mono-hydrochloride analogs (e.g., 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride) due to the additional HCl molecule, which increases ionic character and water interaction .

Functional Group Implications

  • Trifluoromethyl Group (): Enhances metabolic stability and electron-withdrawing effects, which could influence binding affinity in enzyme targets.
  • Heterocycle Variation (): Replacing benzimidazole with imidazole or benzodiazole reduces aromatic conjugation, affecting π-π stacking interactions in biological systems.

Research and Application Considerations

  • Benzimidazole-Piperidine Hybrids : Often explored as kinase inhibitors or GPCR modulators due to their planar aromatic systems and basic nitrogen atoms .
  • Salt Form Selection : Dihydrochloride salts are preferred for in vitro assays requiring aqueous solubility, whereas lipophilic analogs (e.g., trifluoromethyl derivatives) may be better suited for CNS-targeting drugs .

Biological Activity

1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a benzoimidazole moiety, which is known for diverse biological activities. Its molecular formula is C12_{12}H14_{14}Cl2_2N3_{3}, with a molecular weight of approximately 284.17 g/mol.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in inflammatory processes. For instance, it acts as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in the immune response and inflammation .
  • Antimicrobial Activity : Research indicates that derivatives of benzoimidazole, including this compound, possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .

Antimicrobial Properties

A study evaluated the antimicrobial activity of several benzoimidazole derivatives, including this compound. The results demonstrated significant antibacterial activity against various pathogens:

Compound CodeAntibacterial Activity (Zone of Inhibition in cm)Gram +ve BacteriaGram -ve Bacteria
7b2.5 (S. aureus)EffectiveModerate
7c1.3 (E. coli)ModerateEffective
7l2.8 (B. megaterium)EffectiveModerate

These findings suggest that modifications to the benzoimidazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce IL-1β release and pyroptosis in macrophages, indicating its potential as an anti-inflammatory agent . The ability to modulate NLRP3 activity highlights its therapeutic promise in treating inflammatory diseases.

Case Studies

  • NLRP3 Inhibition : In a study involving differentiated THP-1 cells, this compound was tested for its ability to inhibit NLRP3-dependent pyroptosis. The results indicated a significant decrease in cell death when treated with the compound, suggesting a protective effect against inflammation-induced damage .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of various derivatives, including this compound, against clinical isolates of bacteria. The results showed promising activity against resistant strains, emphasizing its potential for development into new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

  • Absorption : The presence of polar functional groups may enhance solubility and absorption in biological systems.
  • Distribution : The lipophilicity associated with the piperidine ring suggests good tissue penetration.
  • Metabolism : Preliminary data indicate that metabolic pathways may involve oxidation and conjugation reactions, typical for compounds with similar structures.

Q & A

Q. How can researchers optimize crystallization conditions for X-ray studies of protein-ligand complexes?

  • Methodology : Screen crystallization buffers (e.g., PEG 3350, ammonium sulfate) using sitting-drop vapor diffusion. Co-crystallize with target proteins (e.g., kinases) at 1:3 molar ratios. SHELXD/HKL-3000 suites resolve ligand placement, with R-factors <0.2 indicating high confidence .

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